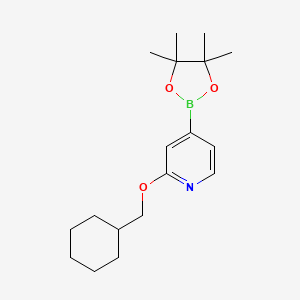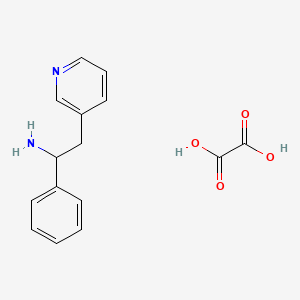![molecular formula C8H20N2 B13088542 Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine](/img/structure/B13088542.png)
Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine is a synthetic compound with the molecular formula C8H20N2 and a molecular weight of 144.25 g/mol . This compound is known for its unique structure, which includes a methylamino group attached to a pentane backbone. It has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4-(methylamino)pentan-2-one with methylamine in the presence of a reducing agent . The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines .
Applications De Recherche Scientifique
Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products
Mécanisme D'action
The mechanism of action of Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylpentylamine: Similar structure but different functional groups.
Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine: A closely related compound with slight structural variations.
Uniqueness
Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H20N2 |
|---|---|
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
2-N,4-N,2-trimethylpentane-2,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-7(9-4)6-8(2,3)10-5/h7,9-10H,6H2,1-5H3 |
Clé InChI |
MPWWFSNPRUYAHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)NC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


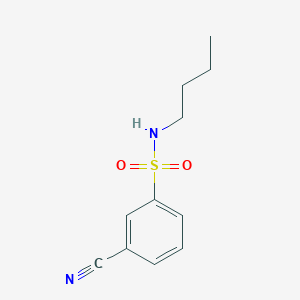
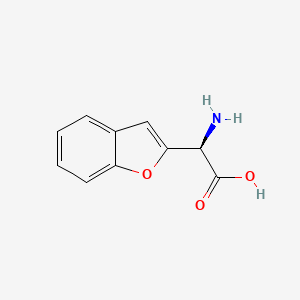
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)
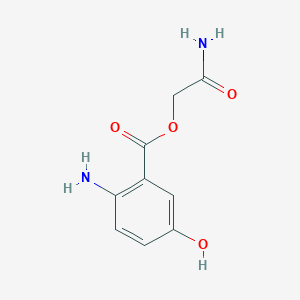


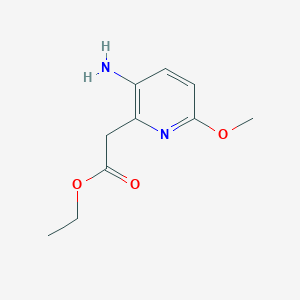
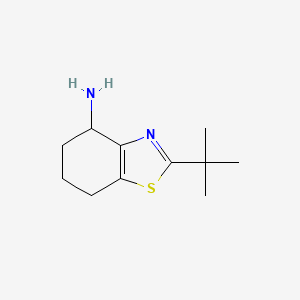
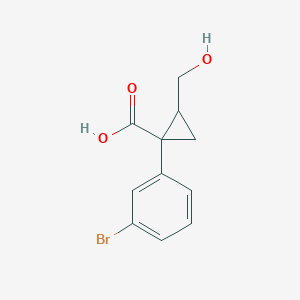
![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
![Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13088497.png)
![6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13088503.png)
